2-Bromo-6-phenylpyridine N-oxide
Overview
Description
2-Bromo-6-phenylpyridine N-oxide is a heterocyclic organic compound with the chemical formula C₁₁H₈BrNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it has a bromine atom and a phenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-phenylpyridine N-oxide typically involves the oxidation of 2-Bromo-6-phenylpyridine. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) in methanol. This method is efficient and provides high yields of the desired N-oxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. For example, a packed-bed microreactor with TS-1 as the catalyst and H₂O₂ in methanol as the solvent can be used for the oxidation reaction. This method is safer, greener, and more efficient compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-phenylpyridine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to 2-Bromo-6-phenylpyridine using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: 2-Bromo-6-phenylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-phenylpyridine N-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-6-phenylpyridine N-oxide involves its interaction with molecular targets through its N-oxide group. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Similar in structure but lacks the N-oxide group.
6-Phenylpyridine N-oxide: Similar but without the bromine atom.
2-Bromo-4-phenylpyridine N-oxide: A positional isomer with the bromine atom at a different position on the pyridine ring.
Uniqueness
2-Bromo-6-phenylpyridine N-oxide is unique due to the presence of both the bromine atom and the N-oxide group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-bromo-1-oxido-6-phenylpyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-11-8-4-7-10(13(11)14)9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOUFKLOWWWXSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=CC=C2)Br)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704528 | |
Record name | 2-Bromo-1-oxo-6-phenyl-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097732-14-3 | |
Record name | Pyridine, 2-bromo-6-phenyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1097732-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-oxo-6-phenyl-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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